molecular formula C14H20FeIN B13808929 Ferrocenylmethyltrimethylammonium iodide

Ferrocenylmethyltrimethylammonium iodide

Cat. No.: B13808929
M. Wt: 385.06 g/mol
InChI Key: YODDEGRGRRDRCF-UHFFFAOYSA-M
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Description

N,N-Dimethylaminomethylferrocene methiodide is a derivative of ferrocene, a compound consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is characterized by the presence of a dimethylaminomethyl group attached to one of the cyclopentadienyl rings, and it is further quaternized with a methyl iodide group. It is known for its air-stable, dark-orange appearance and solubility in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylaminomethylferrocene methiodide is synthesized through a multi-step process. Initially, ferrocene reacts with formaldehyde and dimethylamine to form N,N-dimethylaminomethylferrocene. This intermediate is then quaternized with methyl iodide to yield the final product .

    Reaction of Ferrocene with Formaldehyde and Dimethylamine: [ (C_5H_5)_2Fe + CH_2O + HN(CH_3)_2 \rightarrow (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2) + H_2O ]

    Quaternization with Methyl Iodide: [ (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2) + CH_3I \rightarrow (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2CH_3I) ]

Industrial Production Methods

The industrial production of N,N-dimethylaminomethylferrocene methiodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylaminomethylferrocene methiodide undergoes various chemical reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.

    Reduction: The compound can be reduced back to ferrocene under appropriate conditions.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride (FeCl_3) and ceric ammonium nitrate (CAN).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

N,N-Dimethylaminomethylferrocene methiodide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylaminomethylferrocene methiodide involves its interaction with molecular targets through its ferrocene moiety. The compound can undergo redox reactions, making it useful in redox sensors and catalytic applications. The dimethylaminomethyl group enhances its solubility and stability, facilitating its use in various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethylaminomethylferrocene methiodide is unique due to its quaternized structure, which imparts distinct solubility and stability properties. This makes it particularly useful in applications requiring stable and soluble ferrocene derivatives .

Properties

Molecular Formula

C14H20FeIN

Molecular Weight

385.06 g/mol

InChI

InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q+1;;;/p-1

InChI Key

YODDEGRGRRDRCF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[I-]

Origin of Product

United States

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